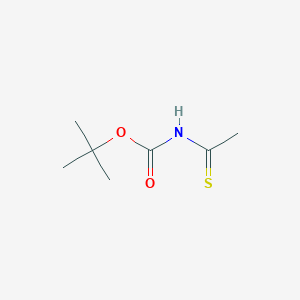
Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as tert-butyl carbamothioic S-ester and is commonly used as a reagent in organic synthesis. In
Aplicaciones Científicas De Investigación
Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of thioureas and thioamides. Additionally, it has been studied for its potential use as a ligand in metal complexes, as well as a potential inhibitor of enzymes such as acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester is not fully understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of thioureas and thioamides. It may also act as a chelating agent in metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester are not well documented. However, it is known to be a potentially toxic compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester in lab experiments is its versatility as a reagent in organic synthesis. It can be used in the synthesis of a wide range of compounds, particularly thioureas and thioamides. However, its potential toxicity and the need for careful handling are limitations to its use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester. One area of interest is its potential use as a ligand in metal complexes. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in enzyme inhibition. Finally, the potential toxicity of this compound could be further explored to better understand its potential risks and limitations in scientific research.
Métodos De Síntesis
The synthesis of carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester can be achieved through the reaction of tert-butyl isocyanate with carbon disulfide. This reaction results in the formation of tert-butyl carbamothioic S-ester, which can then be oxidized to yield carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester.
Propiedades
Número CAS |
183067-72-3 |
|---|---|
Nombre del producto |
Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C7H13NO2S |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
tert-butyl N-ethanethioylcarbamate |
InChI |
InChI=1S/C7H13NO2S/c1-5(11)8-6(9)10-7(2,3)4/h1-4H3,(H,8,9,11) |
Clave InChI |
HKZRMZRVXYOGTN-UHFFFAOYSA-N |
SMILES |
CC(=S)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(=S)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-thioxoethyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



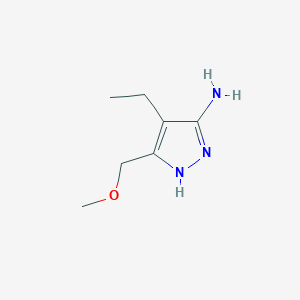
![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)

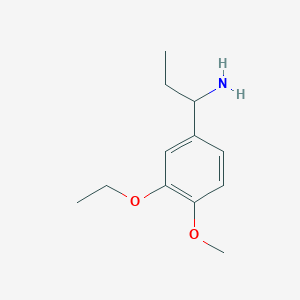


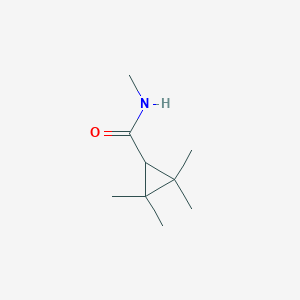
![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)
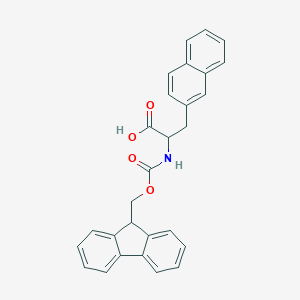
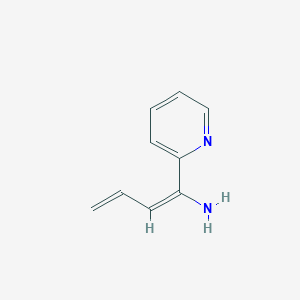


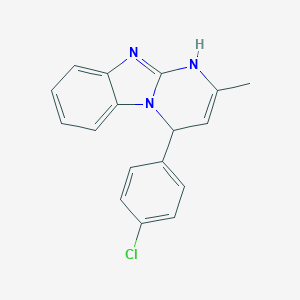
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)